

# A Comparative Guide to the Biodistribution of NODAGA-RGD Radiopharmaceuticals

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-study comparison of the biodistribution data for **NODAGA-RGD**, a prominent radiopharmaceutical tracer for imaging integrin  $\alpha\nu\beta3$  expression, a key biomarker in angiogenesis and tumor progression. By objectively comparing its performance with alternative RGD-based tracers and presenting supporting experimental data, this document aims to assist researchers in making informed decisions for their preclinical and clinical studies.

# Introduction to RGD Peptides and Integrin ανβ3 Targeting

The tripeptide sequence Arginine-Glycine-Aspartate (RGD) has been extensively studied for its ability to target the  $\alpha\nu\beta3$  integrin, which is overexpressed on various tumor cells and activated endothelial cells during angiogenesis.[1][2] Radiolabeled RGD peptides, particularly those for Positron Emission Tomography (PET), have emerged as valuable tools for the non-invasive visualization and quantification of  $\alpha\nu\beta3$  integrin expression.[2][3] Among the various chelators used to label RGD peptides with radiometals, NODAGA (1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid) has shown significant promise due to its efficient labeling characteristics and favorable in vivo properties of the resulting radiotracers.[3]

This guide focuses on the biodistribution of **NODAGA-RGD**, primarily labeled with Gallium-68 (<sup>68</sup>Ga), and compares it with other key RGD-based radiopharmaceuticals, including those



utilizing the DOTA chelator and the fluorine-18 labeled tracer, [18F]Galacto-RGD.

## **Comparative Biodistribution Data**

The following tables summarize the quantitative biodistribution data from various preclinical and clinical studies. The data is presented as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV) at different time points post-injection.

## **Preclinical Studies in Tumor-Bearing Mice**

Table 1: Biodistribution of <sup>68</sup>Ga-**NODAGA-RGD** and Comparators in Mice with ανβ3-Positive Tumors (M21 Human Melanoma)

| Organ             | <sup>68</sup> Ga-NODAGA-RGD<br>(%ID/g) | <sup>68</sup> Ga-DOTA-RGD (%ID/g) |
|-------------------|--|-----------------------------------|
| 60 min p.i.       | 60 min p.i.                            |                                   |
| Blood             | 0.21 ± 0.04                            | 0.54 ± 0.11                       |
| Liver             | 0.48 ± 0.08                            | 1.05 ± 0.17                       |
| Kidneys           | 3.83 ± 0.85                            | 10.1 ± 2.1                        |
| Spleen            | 0.15 ± 0.03                            | 0.28 ± 0.06                       |
| Muscle            | 0.13 ± 0.02                            | 0.26 ± 0.05                       |
| Tumor (M21)       | 2.31 ± 0.41                            | 2.16 ± 0.38                       |
| Tumor/Blood Ratio | 11.0                                   | 4.0                               |

Data sourced from Knetsch et al. (2011).[3]

Table 2: Biodistribution of <sup>64</sup>Cu-labeled **NODAGA-RGD** and DOTA-RGD in Mice with U87MG Human Glioblastoma Tumors



| Organ             | <sup>64</sup> Cu-NODAGA-c(RGDfK)<br>(%ID/g) | <sup>64</sup> Cu-DOTA-c(RGDfK)<br>(%ID/g) |
|-------------------|---|---|
| 1 h p.i.          | 18 h p.i.                                   |   |
| Blood             | 0.87 ± 0.11                                 | 0.09 ± 0.01                               |
| Liver             | 1.83 ± 0.24                                 | 1.01 ± 0.13                               |
| Kidneys           | 2.67 ± 0.35                                 | 1.12 ± 0.15                               |
| Tumor             | 3.89 ± 0.51                                 | 3.12 ± 0.41                               |
| Tumor/Blood Ratio | 4.47  | 34.67                                     |
| Tumor/Liver Ratio | 2.13  | 3.09                                      |

Data adapted from a study comparing different chelators for RGD peptides.[4]

#### **Clinical Studies in Humans**

Table 3: Biodistribution and Dosimetry of <sup>68</sup>Ga-**NODAGA-RGD** in Patients with Hepatocellular Carcinoma

| Organ        | SUVmean (60 min p.i.) | Absorbed Dose<br>(mGy/MBq) |
|--------------|-----------------------|----------------------------|
| Blood        | 0.72                  | 0.008 ± 0.001              |
| Liver        | 2.9                   | 0.021 ± 0.004              |
| Kidneys      | 4.5                   | 0.11 ± 0.03                |
| Spleen       | 3.8                   | 0.028 ± 0.006              |
| Muscle       | 0.26                  | 0.009 ± 0.001              |
| Bladder Wall | -                     | 0.26 ± 0.09                |

Data sourced from a study by Poeppel et al. (2016).[5][6]

Table 4: Biodistribution of [18F]Galacto-RGD in Cancer Patients



| Organ              | SUV (mean) at 72 min p.i. |
|--------------------|---------------------------|
| Tumor              | 4.1 ± 2.4                 |
| Blood              | 1.6 ± 0.6                 |
| Muscle             | 0.6 ± 0.2                 |
| Liver              | 2.3 ± 0.5                 |
| Kidneys            | 5.9 ± 1.8                 |
| Spleen             | 2.5 ± 0.6                 |
| Tumor/Blood Ratio  | 3.1 ± 2.0                 |
| Tumor/Muscle Ratio | 7.7 ± 4.3                 |

Data from Beer et al. (2005).[7]

## **Key Observations from Biodistribution Data**

- Improved Pharmacokinetics of <sup>68</sup>Ga-**NODAGA-RGD**: Preclinical data consistently shows that <sup>68</sup>Ga-**NODAGA-RGD** has lower accumulation in non-target organs like the blood, liver, and kidneys compared to <sup>68</sup>Ga-DOTA-RGD.[3] This leads to significantly higher tumor-to-blood and tumor-to-liver ratios, resulting in better imaging contrast.[3][4]
- Rapid Renal Clearance: Both preclinical and clinical studies demonstrate that <sup>68</sup>Ga-NODAGA-RGD is rapidly cleared from the body, primarily through the renal pathway.[5][6]
   This rapid clearance contributes to low background radioactivity and a low radiation burden for patients.[5]
- High Tumor Uptake: Across different tumor models, NODAGA-RGD conjugates exhibit high and specific uptake in αvβ3-positive tumors.[3][4]
- Favorable Properties of <sup>64</sup>Cu-**NODAGA-RGD**: When labeled with <sup>64</sup>Cu, **NODAGA-RGD** maintains favorable biodistribution with high tumor-to-background ratios, particularly at later time points (18 hours), making it suitable for applications requiring later imaging.[4]

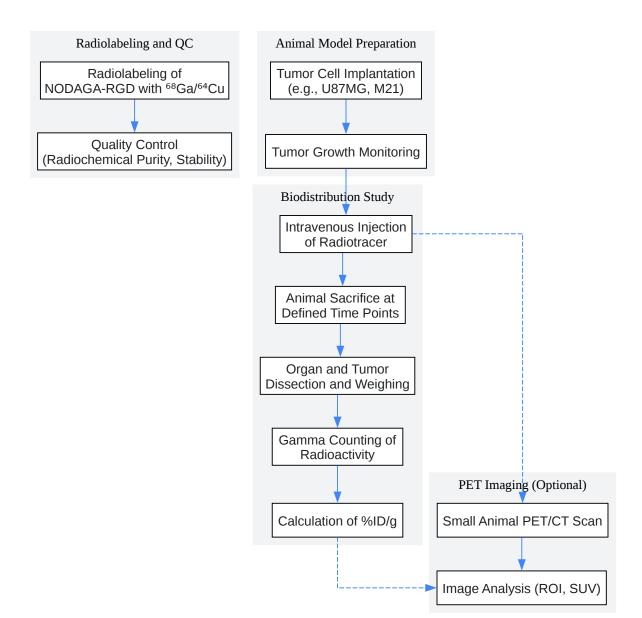


Comparison with [¹8F]Galacto-RGD: While [¹8F]Galacto-RGD also shows good tumor uptake
and favorable biodistribution in humans, <sup>68</sup>Ga-NODAGA-RGD offers the advantage of a
simpler and more accessible radiolabeling process due to the availability of <sup>68</sup>Ge/<sup>68</sup>Ga
generators.[2][6]

#### **Experimental Protocols**

A generalized experimental workflow for a biodistribution study of a radiolabeled RGD peptide is outlined below. Specific details from the cited studies are provided in the subsequent sections.









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